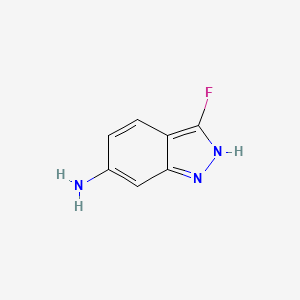

3-fluoro-1H-indazol-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYPNBXJQOIPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 1h Indazol 6 Amine and Its Analogs

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 3-fluoro-1H-indazol-6-amine and its analogs hinges on the careful preparation and functionalization of aromatic precursors. These initial steps are crucial for introducing the necessary fluorine and amino functionalities in the correct positions on the benzene (B151609) ring, which will ultimately become part of the bicyclic indazole system.

Preparation of Halogenated Aromatic Precursors

The introduction of fluorine and other halogens onto the aromatic ring is a fundamental first step in many synthetic routes. A common strategy involves the use of appropriately substituted benzonitriles. For instance, 2-fluoro-benzonitriles are frequently employed as starting materials. acs.org The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a related analog, commences with the inexpensive 2,6-dichlorobenzonitrile, which undergoes regioselective bromination. mdpi.com This highlights the importance of controlling the position of halogenation on the precursor molecule.

Another approach involves the use of substituted benzaldehydes. For example, the synthesis of 7-fluoro indazoles can start from a suitably substituted 2-fluorobenzaldehyde. chemicalbook.com The strategic placement of a fluorine atom on the precursor is critical as it directly influences the final position of the fluorine on the indazole ring.

Introduction of Amino Groups and Nitrogen Sources

The amino group, a key feature of the target molecule, can be introduced at various stages of the synthesis. One common method is the reduction of a nitro group. A scalable route to 1H-indazol-6-amine derivatives involves the nitration of a precursor, followed by catalytic hydrogenation (e.g., using H₂/Pd-C) to convert the nitro group to an amine.

Alternatively, the amino functionality can be incorporated from the start. For example, the synthesis of 3-aminoindazoles can be achieved from 2-bromobenzonitriles through a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection/cyclization sequence. organic-chemistry.org The use of hydrazine (B178648) and its derivatives is a cornerstone in indazole synthesis, serving as the source of the two adjacent nitrogen atoms in the pyrazole (B372694) ring. acs.orgsci-hub.seajrconline.org

Cyclization Reactions for Indazole Ring Formation

The construction of the bicyclic indazole core is the pivotal step in the synthesis. Various cyclization strategies have been developed, each with its own advantages and applications.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful method for forming the indazole ring. One such pathway involves the intramolecular trapping of an N-acylnitrenium intermediate by an ortho-disposed amino group, leading to 1H-indazol-3-one derivatives. sci-hub.se Another notable example is the silver(I)-mediated intramolecular oxidative C-H amination, which allows for the construction of a variety of 1H-indazoles. nih.govacs.org This method is particularly effective for synthesizing 3-substituted indazoles. acs.org

Reductive cyclization of o-nitro-ketoximes represents another intramolecular approach to forming the indazole ring. researchgate.net Furthermore, the cyclization of 2-nitrobenzylamines in the presence of a base and an alcohol can lead to the formation of 1H-indazoles. diva-portal.org

Hydrazine and Amine-Mediated Cyclizations

The reaction of a substituted aromatic precursor with hydrazine or its derivatives is a classic and widely used method for constructing the indazole ring. For instance, reacting a 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) in a suitable solvent like n-butanol leads to the formation of the corresponding amino indazole. acs.org Similarly, o-fluorobenzaldehydes react with hydrazine to yield indazoles. sci-hub.se Microwave-assisted synthesis has been shown to be an efficient and environmentally friendly method for the cyclization of hydrazones derived from salicylaldehydes and hydrazine hydrates. ajrconline.org

The choice of hydrazine derivative can influence the substitution pattern of the final indazole. The cyclization of aryl hydrazones in the presence of polyphosphoric acid is another established method. researchgate.net

Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has emerged as a versatile tool for the synthesis of indazoles, often allowing for milder reaction conditions and greater functional group tolerance. Palladium-catalyzed reactions are particularly prominent. For example, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation followed by cyclization. organic-chemistry.org Palladium-catalyzed intramolecular C-N bond formation is also a key step in the synthesis of 3-substituted indazoles and benzoisoxazoles. researchgate.net

Copper-catalyzed cyclization of 2-haloarylcarbonylic compounds is another effective method. ajrconline.org Rhodium(III)/Copper(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation provides facile access to 1H-indazoles. nih.gov Furthermore, nickel-catalyzed cyclization of in situ generated ortho-chlorobenzophenone hydrazone derivatives has been documented for the synthesis of 3-(hetero)aryl-1H-indazoles. researchgate.net

Table of Synthetic Precursors and Reagents

| Precursor/Reagent | Role in Synthesis | Reference(s) |

|---|---|---|

| 2-Fluorobenzonitrile | Starting material for introducing fluorine and nitrile groups | acs.org |

| 2,6-Dichlorobenzonitrile | Starting material for halogenated indazole analogs | mdpi.com |

| 2-Fluorobenzaldehyde | Precursor for fluoro-substituted indazoles | chemicalbook.com |

| Hydrazine Hydrate | Nitrogen source for indazole ring formation | acs.orgsci-hub.seajrconline.org |

| Palladium Catalysts | Catalyst for C-N bond formation and arylation | organic-chemistry.orgresearchgate.net |

| Copper Catalysts | Catalyst for cyclization reactions | ajrconline.orgnih.gov |

| Rhodium Catalysts | Catalyst for C-H activation and annulation | nih.gov |

| Silver(I) Salts | Mediator for intramolecular oxidative C-H amination | nih.govacs.org |

| o-Nitro-ketoximes | Precursors for reductive cyclization | researchgate.net |

Table of Cyclization Methods

| Cyclization Method | Key Features | Reference(s) |

|---|---|---|

| Intramolecular N-acylnitrenium ion trapping | Forms 1H-indazol-3-one derivatives | sci-hub.se |

| Silver(I)-mediated C-H amination | Efficient for 3-substituted indazoles | nih.govacs.org |

| Reductive cyclization of o-nitro-ketoximes | Intramolecular approach | researchgate.net |

| Hydrazine-mediated cyclization | Classic and widely used method | acs.orgsci-hub.seajrconline.org |

Regioselective Fluorination Techniques

The introduction of a fluorine atom at the C3-position of the 1H-indazole ring is a synthetic challenge. Direct C3-fluorination of the parent 1H-indazole scaffold is not well-documented in non-patent literature with high yields. chim.it Much of the research has focused on the fluorination of the more reactive 2H-indazole tautomer.

Recent advancements have demonstrated the use of electrophilic fluorinating agents for this purpose. One notable method involves the direct, metal-free C3-fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in an aqueous medium under ambient air. organic-chemistry.orgnih.govacs.org This approach is highlighted for its environmental friendliness and provides direct access to C3-fluorinated indazole derivatives with a broad tolerance for various functional groups. organic-chemistry.orgmdpi.com The proposed mechanism for this transformation is believed to proceed via a radical pathway. organic-chemistry.orgnih.govacs.org

Another widely used electrophilic fluorinating agent is Selectfluor. mdpi.comresearchgate.net While it has been employed in various fluorination reactions, including the synthesis of fluorinated pyrimido[1,2-b]indazole derivatives from 3-aminoindazoles, its direct application for the high-yield C3-fluorination of 1H-indazoles remains an area of ongoing research. acs.orgnih.gov The synthesis of fluorinated indazoles can also be approached by constructing the indazole ring from already fluorinated precursors, a common strategy in organic synthesis.

Derivatization Strategies for this compound Scaffold

Once the this compound core is obtained, it can be further modified using a variety of derivatization techniques to explore structure-activity relationships for various applications.

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated or acylated. The regioselectivity of these reactions is influenced by the substituents on the indazole ring and the reaction conditions. Generally, N-acylation tends to favor the N1 position due to the thermodynamic stability of the resulting N1-acylindazole. N-alkylation can yield a mixture of N1 and N2 isomers, with the ratio depending on steric and electronic factors. For instance, bulky substituents at the C7 position can direct alkylation to the N2 position.

| Reaction | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., THF) | N1- and N2-alkylated indazoles | N/A |

| N-Acylation | Acyl chloride, Base, Solvent | N1-acylated indazoles | N/A |

The primary amino group at the C6-position of this compound is a versatile handle for introducing a wide range of substituents via reductive amination. This reaction typically involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A common reducing agent for this transformation is sodium cyanoborohydride. acs.org

A general procedure involves stirring a mixture of the amine, an aldehyde or ketone, and acetic acid in a solvent like methanol, followed by the addition of sodium cyanoborohydride. acs.org

| Reactants | Reagents and Conditions | Product | Reference |

| 6-Aminoindazole derivative, Aldehyde/Ketone | Acetic acid, NaBH3CN, Methanol, 40°C | N-Substituted 6-aminoindazole | acs.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The this compound scaffold can be derivatized using these methods, provided a suitable handle (e.g., a halogen) is present on the ring.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is widely used for the arylation of indazoles. For example, a bromo-substituted indazole can be coupled with various boronic acids in the presence of a palladium catalyst and a base to yield arylated indazole derivatives.

The Stille coupling utilizes an organotin reagent and an organic halide. This method has also been successfully applied to the synthesis of complex indazole-containing molecules.

| Reaction | Catalyst | Base | Solvents | Temperature | Product | Reference |

| Suzuki-Miyaura | PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90°C | Arylated indazole | N/A |

| Stille Coupling | Pd₂(dba)₃, P(o-tol)₃ | Triethylamine | DMF | 90°C | Substituted indazole | N/A |

The Sandmeyer reaction provides a pathway to transform an aromatic amino group into a variety of other substituents, including halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate. researchgate.netthieme-connect.de The amino group of this compound can be diazotized with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. organic-chemistry.org The resulting diazonium salt can then be treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) or other reagents to introduce the desired functional group. researchgate.netthieme-connect.de For fluorination, the related Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is typically employed. thieme-connect.de

Development of Novel and Mild Synthetic Pathways

The development of more efficient, milder, and environmentally benign methods for the synthesis of indazole derivatives is an active area of research. Modern synthetic approaches focus on minimizing the number of steps and improving atom economy.

One such area is the use of C-H activation/functionalization . These methods allow for the direct introduction of functional groups onto the indazole scaffold without the need for pre-functionalized starting materials, such as halogenated indazoles. For instance, rhodium-catalyzed C-H activation has been used to synthesize 3-acylated-2H-indazoles.

Photoredox catalysis is another emerging strategy that utilizes visible light to promote chemical reactions under mild conditions. This has been applied to the C-H amination of 2H-indazoles at room temperature.

Furthermore, the use of 1H-indazole N-oxides as synthetic intermediates has been explored for the C3-functionalization of indazoles. These N-oxides can be activated to introduce a variety of functional groups at the C3-position.

These novel methodologies offer promising alternatives to classical synthetic routes, often providing access to complex molecules with improved efficiency and sustainability.

Medicinal Chemistry and Biological Activity Investigations of Indazole Derivatives

Strategic Design Approaches in Drug Discovery

The development of indazole-based therapeutic agents often employs sophisticated design strategies to identify and optimize lead compounds. These approaches leverage structural insights from known active molecules and target-protein interactions to create novel chemical entities with improved potency and drug-like properties.

Scaffold Hopping and Molecular Hybridization

Scaffold hopping and molecular hybridization are powerful strategies in drug design aimed at discovering new drug candidates by modifying known pharmacophores. researchgate.netresearchgate.net Scaffold hopping involves replacing the core structure (scaffold) of a known active compound with a structurally different but functionally equivalent moiety, often to improve properties or escape existing patent claims. rsc.org Molecular hybridization, conversely, involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound to target multiple pathways or enhance affinity for a single target. researchgate.net

These strategies have been successfully applied to the indazole scaffold. For instance, researchers have designed novel inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy, by using scaffold hopping and molecular hybridization. rsc.orgmdpi.com Starting from the structures of known FGFR inhibitors, they replaced the original core with a 1H-indazol-3-amine scaffold. rsc.orgmdpi.com This led to the discovery of potent inhibitors, such as 6-(3-methoxyphenyl)-1H-indazol-3-amine, which demonstrated significant enzymatic inhibition of FGFR1. mdpi.com Further optimization of this scaffold yielded compounds with nanomolar inhibitory concentrations. mdpi.com Similarly, a series of hybrids combining 1H-indazol-3-amine and benzohydroxamic acid scaffolds were designed as dual inhibitors of histone deacetylase (HDAC) and FGFR1. researchgate.net

Fragment-Based Drug Design Principles

Fragment-Based Drug Design (FBDD) has emerged as a successful alternative to traditional high-throughput screening (HTS) for identifying starting points for drug discovery. nih.gov FBDD screens libraries of small, low-complexity molecules ("fragments") that, despite having low initial affinity, bind efficiently to the target protein. nih.gov These initial hits serve as efficient starting points for optimization into potent lead compounds. nih.gov

The indazole nucleus is a valuable component in FBDD. The 1H-indazole-3-amine structure, for example, has been identified as an effective hinge-binding fragment for protein kinases. mdpi.com This is a critical interaction for many kinase inhibitors. mdpi.com Fragment-led de novo design has been used to discover novel 1H-indazole-based inhibitors of FGFR kinases, yielding compounds with inhibitory activities in the micromolar range and excellent ligand efficiencies. nih.govmdpi.com The inclusion of fluorine in fragment libraries is also a key strategy, as the ¹⁹F nucleus provides a sensitive handle for NMR-based screening methods, allowing for simpler and more efficient analysis. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For indazole derivatives, extensive SAR studies have elucidated the roles of substituents at various positions on the bicyclic core.

Influence of Fluorine Position on Biological Potency

The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity. rsc.org The position of the fluorine atom on the indazole ring has been shown to have a dramatic effect on biological potency and selectivity. rsc.orgnih.gov

For example, in a study of Rho kinase (ROCK1) inhibitors, placing a fluorine atom at the C6 position of the indazole ring (compound 52 ) resulted in a potent inhibitor with an IC₅₀ value of 14 nM and significantly increased oral bioavailability (61%). rsc.org In contrast, the isomeric compound with fluorine at the C4 position (compound 51 ) was substantially less potent, with an IC₅₀ of 2500 nM. rsc.org Similarly, for analogues of the α2-adrenoceptor agonist marsanidine (B1261314), a fluorine atom at the C7 position conferred the highest hypotensive and bradycardic activities. nih.gov In the context of non-nucleoside reverse transcriptase inhibitors, the presence of a fluorine atom at the C5 position improved potency by nearly seven-fold compared to the non-fluorinated parent compound. rsc.org

Table 1: Effect of Fluorine Position on Biological Activity of Indazole Derivatives

| Fluorine Position | Target | Observed Effect | Reference |

|---|---|---|---|

| C4 | ROCK1 Kinase | Low potency (IC₅₀ = 2500 nM) | rsc.org |

| C5 | Reverse Transcriptase | ~7-fold increase in potency compared to non-fluorinated analog | rsc.org |

| C6 | ROCK1 Kinase | High potency (IC₅₀ = 14 nM) and high oral bioavailability (61%) | rsc.org |

| C7 | α2-Adrenoceptors | Highest hypotensive and bradycardic activities in marsanidine analogues | nih.gov |

Impact of Amine Substitution and Derivatization on Activity

The amino group, as seen in 3-fluoro-1H-indazol-6-amine, is a versatile functional group that can act as a hydrogen bond donor and a site for further chemical modification. The position and derivatization of the amine group on the indazole scaffold are crucial for biological activity, particularly in the development of anticancer agents. researchgate.netnih.gov

SAR studies on a series of 6-substituted aminoindazole derivatives revealed that the nature of the substituent on the amine has a significant impact on antiproliferative activity. nih.govrsc.org For instance, N-alkylation with arylmethyl groups was found to be beneficial. nih.gov The compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36 ) exhibited potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 µM. nih.govrsc.org This was significantly more potent than the simple benzyl-substituted analogue, highlighting the positive contribution of the fluorine atom on the appended benzyl (B1604629) ring. nih.gov In another study, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f ) also showed potent antiproliferative activity (IC₅₀ = 14.3 µM in HCT116 cells) and was non-toxic to normal cells. researchgate.net

The position of the amine is also critical. The 1H-indazol-3-amine scaffold has been used to develop potent inhibitors of Bcr-Abl and FGFR kinases. mdpi.com For example, entrectinib, a potent inhibitor of anaplastic lymphoma kinase (ALK), was developed from a 3-amino-5-substituted indazole starting point. mdpi.com

Table 2: Antiproliferative Activity of Selected 6-Aminoindazole Derivatives

| Compound | Structure | Activity (IC₅₀) | Cell Line | Reference |

|---|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | 6-aminoindazole with a 4-fluorobenzyl group on the amine | 14.3 ± 4.4 µM | HCT116 (colorectal cancer) | researchgate.net |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | Compound 9f with methyl groups at N1 and C3 | 0.4 ± 0.3 µM | HCT116 (colorectal cancer) | nih.govrsc.org |

Effects of Substituents at N1, C3, C4, C5, and C6 Positions of the Indazole Core

A comprehensive analysis of SAR extends to all positions of the indazole ring, with each site offering an opportunity to modulate the compound's pharmacological profile.

N1 Position: The N1 position is frequently substituted to improve potency and pharmacokinetic properties. For CCR4 antagonists, meta-substituted benzyl groups at N1 were found to be the most potent. acs.org In the development of CDK2 inhibitors, a wide variety of heteroaromatic substituents were explored at N1. nih.gov For some enzyme targets like EZH1/EZH2, substituents at N1 had a more pronounced effect on EZH1 potency over EZH2. nih.gov

C3 Position: The C3 position is critical for the activity of many indazole-based inhibitors. As noted, the 1H-indazole-3-amine motif is a key hinge-binding element for many kinases. mdpi.com However, substitution at this position must be carefully considered. For example, introducing a methyl group at C3 in certain 6-aminoindazole series led to increased cytotoxicity against HCT116 cells. rsc.org

C4 Position: Substituents at the C4 position can form important interactions with target proteins. For CCR4 antagonists, a methoxy (B1213986) or hydroxyl group at C4 was preferred for potency, likely due to hydrogen bonding capabilities. acs.org Conversely, a fluorine atom at C4 led to a significant drop in potency for ROCK1 inhibitors. rsc.org The C4 position has also been identified, along with C6, as a crucial site for substitution in developing IDO1 inhibitors. mdpi.com

C5 Position: The C5 position appears to be sensitive to steric bulk. In the development of CCR4 antagonists, only small groups were tolerated at this position. acs.org However, a fluorine atom at C5 was shown to be highly beneficial for a series of reverse transcriptase inhibitors. rsc.org

C6 Position: The C6 position is a key site for modulating activity. As mentioned, a C6-fluoro substituent dramatically enhanced ROCK1 inhibitory potency. rsc.org The C6 position is also a common point of attachment for larger groups designed to interact with specific pockets of a target protein. For example, attaching an indole (B1671886) substituent at C6 was found to be highly effective in developing potent PI3Kδ inhibitors. nih.gov

Molecular Targets and Mechanisms of Action

The 3-amino-1H-indazole scaffold serves as an effective template for designing molecules that can modulate the activity of various proteins, including kinases, enzymes, and ion channels. The addition of a fluorine atom at the 3-position can enhance the binding affinity and metabolic stability of these derivatives.

Kinase Inhibition

Derivatives of the 3-amino-1H-indazole scaffold have been extensively investigated as kinase inhibitors. This scaffold can act as an efficient hinge-binding template, a crucial interaction for inhibiting kinase activity.

The 3-amino-1H-indazole core is a key feature in a number of multi-targeted receptor tyrosine kinase (RTK) inhibitors. By incorporating an N,N'-diaryl urea (B33335) moiety at the C4-position of 3-aminoindazole, a series of potent RTK inhibitors have been developed that target the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. rcsb.org One such compound, ABT-869, which is a derivative of 3-amino-1H-indazol-4-yl, has demonstrated significant tumor growth inhibition in preclinical models. rcsb.org

Furthermore, derivatives of the 1H-indazol-3-amine scaffold have been designed as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). pdbj.org For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed promising enzymatic inhibition of FGFR1. Further optimization of this scaffold led to the identification of even more potent inhibitors. pdbj.org The presence of a fluorine atom on the indazole ring has also been shown to improve both enzymatic activity and cellular potency in FGFR inhibitors. nih.gov

This table presents inhibitory data for derivatives of the 3-amino-1H-indazole scaffold against various receptor tyrosine kinases. The specific compound this compound was not directly tested in these studies but serves as a foundational structure for these derivatives.

The 3-amino-1H-indazole scaffold has also been utilized to develop inhibitors of serine/threonine kinases, which are crucial regulators of cell cycle and signaling pathways. A series of 3-amino-1H-indazole derivatives have been synthesized and shown to target the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell growth and proliferation. nih.gov One derivative, W24, exhibited broad-spectrum antiproliferative activity against several cancer cell lines. nih.gov Mechanistic studies revealed that this compound induced G2/M cell cycle arrest and apoptosis. nih.gov

Derivatives of 1H-indazol-3-amine have been evaluated for their activity against the Bcr-Abl fusion protein, a non-receptor tyrosine kinase that is a key driver in chronic myeloid leukemia (CML). pdbj.org Some of these derivatives have emerged as potent inhibitors of both the wild-type and the T315I mutant of Bcr-Abl, which is resistant to many first-generation inhibitors. pdbj.org

Enzyme Modulation (e.g., Indoleamine 2,3-Dioxygenase 1 (IDO1), Histone Deacetylases (HDAC), Cytochrome P450, DNA Gyrase)

The 3-amino-1H-indazole scaffold has been identified as a promising starting point for the development of enzyme inhibitors. Notably, derivatives of 6-substituted aminoindazoles have been designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in immune suppression. medchemexpress.cngoogle.com One such derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, not only exhibited potent anti-proliferative activity but also significantly suppressed IDO1 protein expression. google.com The 1H-indazol-4-amine structural motif has also been identified as a key pharmacophore for developing IDO1 inhibitors. acs.org

This table presents data on the modulation of IDO1 by a derivative of the 6-amino-1H-indazole scaffold. The specific compound this compound was not directly tested in this study but provides a relevant structural basis.

Ion Channel Modulation (e.g., CFTR)

Recent structural biology studies have highlighted the potential of this compound derivatives as modulators of ion channels. Specifically, a derivative of this compound has been identified as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel crucial for electrolyte transport across epithelial membranes. rcsb.orgpdbj.orgnih.govebi.ac.ukebi.ac.uk

A high-resolution cryo-electron microscopy structure has revealed the binding of (2S)-1-(3-amino-6-fluoro-1H-indazol-1-yl)-2-methyl-3-phenoxypropan-1-one to human CFTR. rcsb.orgpdbj.org This finding demonstrates that the this compound scaffold can be utilized to develop molecules that bind to and modulate the function of this important ion channel. rcsb.org The modulation of CFTR by small molecules is a key therapeutic strategy for cystic fibrosis. nih.gov Both potentiators, which enhance channel gating, and inhibitors have been developed from this structural class. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt pathway, p53/MDM2 pathway)

Derivatives of this compound have been investigated for their capacity to modulate key intracellular signaling pathways implicated in cancer progression. The Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell growth and survival, is a significant target. nih.govnih.gov Dysregulation of this pathway is a frequent event in many human cancers. nih.govnih.gov Indazole-based compounds have been developed as inhibitors of Akt (also known as Protein Kinase B), a central kinase in the PI3K pathway. nih.gov The therapeutic goal is to modulate this pathway to control cell proliferation and survival in cancerous cells. ucsf.edu

Furthermore, research has pointed to the influence of indazole derivatives on the p53/MDM2 pathway. nih.govresearchgate.net The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis, while MDM2 is a negative regulator of p53. nih.gov Certain indazole derivatives have been shown to affect apoptosis and the cell cycle by potentially inhibiting members of the Bcl-2 family and interfering with the p53/MDM2 pathway in a concentration-dependent manner. nih.govresearchgate.net For instance, studies have shown that some derivatives can modulate apoptosis by affecting the expression of proteins in the Bcl-2 family and influencing the p53/MDM2 pathway.

Cellular Mechanisms of Action

The anticancer effects of this compound and its derivatives are attributed to several cellular mechanisms, including cell cycle arrest, induction of apoptosis, and modulation of protein expression. nih.gov

A key mechanism of action for indazole derivatives is the induction of cell cycle arrest, which inhibits cancer cell proliferation. Studies have demonstrated that these compounds can cause cells to accumulate in specific phases of the cell cycle. For example, a derivative of 6-substituted aminoindazole, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to induce G2/M phase cell cycle arrest in human colorectal cancer (HCT116) cells. nih.govrsc.org Similarly, other indazole derivatives have been observed to arrest the cell cycle at the G2/M phase through the regulation of cell cycle-related proteins. In other cancer cell lines, such as K562 (chronic myeloid leukemia), treatment with indazole derivatives led to an increase in the G0/G1 phase population, suggesting an impediment to cell cycle progression. A derivative of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine has also been shown to induce cell cycle arrest in acute myeloid leukemia cells. nih.gov

The ability to trigger programmed cell death, or apoptosis, in cancer cells is another significant mechanism of action for indazole derivatives. Research indicates that these compounds can activate apoptotic pathways. For instance, the derivative N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was shown to induce apoptosis in hypopharyngeal carcinoma cells. The induction of apoptosis can be mediated by affecting the expression levels of key regulatory proteins. Studies have shown that treatment with certain derivatives leads to an increased expression of pro-apoptotic proteins like Bax and a decreased expression of anti-apoptotic proteins such as Bcl-2. In K562 cells, one indazole derivative, compound 6o, was confirmed to induce apoptosis in a dose-dependent manner. nih.gov

Derivatives of this compound can also exert their anticancer effects by modulating the expression of specific proteins. A notable target is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a role in immune suppression within the tumor microenvironment. nih.gov IDO1 is overexpressed in various cancer cells and contributes to the ability of tumors to evade the immune system. nih.gov By inhibiting IDO1, these compounds can potentially enhance the immune response against cancer cells.

A study focused on 6-substituted aminoindazole derivatives, designed as IDO1 inhibitors, identified N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine as a compound that significantly suppressed IDO1 protein expression in HCT116 cells. nih.govrsc.orgrsc.org This suppression of IDO1 expression was observed to be concentration-dependent. rsc.org Another derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, also demonstrated remarkable suppression of IDO1 expression.

Pre-clinical Efficacy Studies (in vitro and in vivo models)

The anticancer potential of this compound derivatives has been evaluated in numerous pre-clinical studies using both in vitro cell line models and in vivo animal models. nih.govresearchgate.net

A significant body of research has demonstrated the anti-proliferative activity of indazole derivatives across a range of human cancer cell lines. nih.govresearchgate.net The potency of these compounds is often quantified by their IC50 value, which represents the concentration required to inhibit 50% of cell growth.

One study synthesized a series of 6-substituted amino-1H-indazole derivatives and evaluated their anti-proliferative effects. researchgate.net The compound N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) showed potent activity against the human colorectal cancer cell line HCT116, with an IC50 value of 14.3 ± 4.4 µM. researchgate.net Notably, this compound exhibited non-cytotoxicity in normal lung fibroblast cells (MRC5), with an IC50 greater than 100 μM. researchgate.net

Further modifications to the indazole scaffold led to the development of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36), which displayed even more potent anti-proliferative activity against HCT116 cells, with an IC50 value of 0.4 ± 0.3 μM. nih.govrsc.org

Other indazole derivatives have also shown promise. For example, compound 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing greater selectivity for cancer cells over normal human embryonic kidney (HEK-293) cells (IC50 = 33.2 µM). nih.govresearchgate.net

The anti-proliferative activity of various indazole derivatives against different cancer cell lines is summarized in the table below.

| Compound | Cancer Cell Line | IC50 (µM) |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (colorectal) | 14.3 ± 4.4 researchgate.net |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 (colorectal) | 0.4 ± 0.3 nih.govrsc.org |

| Compound 6o | K562 (chronic myeloid leukemia) | 5.15 nih.govresearchgate.net |

| Compound 6o | A549 (lung) | >50 nih.gov |

| Compound 6o | PC-3 (prostate) | >50 nih.gov |

| Compound 6o | HepG-2 (hepatoma) | >50 nih.gov |

In vivo studies in xenograft models have also provided evidence of the anti-tumor efficacy of indazole derivatives. For instance, (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives demonstrated significant antitumor efficacy in breast cancer xenograft models. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the antimicrobial, antiviral, or anti-inflammatory properties of the chemical compound This compound .

Extensive searches for research data on this particular molecule did not yield any studies detailing its biological activity in the requested areas. The scientific articles and databases reviewed focus on other related indazole derivatives, with fluorine and amine groups at different positions on the indazole ring, or with additional molecular modifications.

Therefore, the generation of an article with detailed research findings and data tables for the antimicrobial, antiviral, and anti-inflammatory activities solely for "this compound" is not possible at this time due to the absence of published data.

Computational Chemistry and Theoretical Characterization

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Molecular docking simulations for "3-fluoro-1H-indazol-6-amine" would be conducted to predict its binding orientation within the active site of a specific protein target. The process involves preparing the 3D structure of the ligand and the receptor, followed by the use of a docking program, such as AutoDock, to explore possible binding poses. The results are typically ranked based on a scoring function that estimates the binding affinity (often expressed in kcal/mol).

For analogous indazole derivatives, docking studies have been successfully employed to predict their binding energies and interactions with various protein targets, including those associated with renal cancer (PDB: 6FEW). nih.gov For instance, in a study on a series of 3-carboxamide indazole derivatives, compounds with the highest binding energies were identified as potential leads. nih.gov The binding affinity is a critical parameter for assessing the potential of a compound to act as an inhibitor or modulator of a protein's function.

Table 1: Representative Binding Affinities of Indazole Derivatives with a Target Protein This table presents hypothetical data for illustrative purposes, as specific experimental data for "this compound" is not available.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| This compound | Kinase A | -8.5 |

| Indazole Derivative X | Kinase A | -7.9 |

| Indazole Derivative Y | Kinase A | -9.1 |

A crucial outcome of molecular docking is the identification of key amino acid residues in the protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are vital for the stability of the ligand-protein complex.

In studies of similar indazole-based compounds, specific interacting residues have been identified. For example, in the docking of indazole derivatives with the renal cancer-related protein (PDB: 6FEW), key interactions were observed with residues such as ASP784, LYS655, and MET699. nih.gov The analysis of these interactions provides valuable information for the rational design of more potent and selective inhibitors. For "this compound," the fluorine atom and the amine group would be expected to play significant roles in forming specific interactions with the protein's active site.

Table 2: Potential Interacting Residues for this compound This table presents hypothetical data based on common interactions observed for similar compounds.

| Interaction Type | Key Residue (Example) | Distance (Å) |

| Hydrogen Bond | Aspartic Acid | 2.8 |

| Hydrogen Bond | Serine | 3.1 |

| Hydrophobic Interaction | Leucine | 3.5 |

| Pi-Pi Stacking | Phenylalanine | 3.8 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These calculations provide a fundamental understanding of a molecule's geometry, reactivity, and spectroscopic properties.

The first step in most quantum chemical studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For "this compound," this would be performed using DFT methods, such as the B3LYP functional with a basis set like 6-311+G(d,p). nih.gov This level of theory has been shown to provide accurate geometries for a wide range of organic molecules. The optimized geometry provides the foundation for all subsequent calculations of molecular properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. nih.gov

For indazole derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and to analyze the charge transfer within the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Table 3: Calculated Electronic Properties of a Representative Fluoro-Indazole Derivative This table presents hypothetical data for illustrative purposes.

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. nih.gov

For "this compound," the MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the fluorine atom, indicating these as potential sites for hydrogen bonding or interaction with electrophiles. The amine group's hydrogen atoms would exhibit positive potential. Such analyses are crucial for understanding intermolecular interactions. nih.gov

Mulliken Population Analysis for Charge Distribution

Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule. This analysis provides insight into the electron distribution and can help identify electrophilic and nucleophilic sites, which is fundamental for understanding molecular reactivity and intermolecular interactions.

A theoretical Mulliken population analysis for this compound would be expected to show a significant negative charge on the fluorine atom due to its high electronegativity. The nitrogen atoms of the indazole ring and the exocyclic amino group would also exhibit negative charges. Conversely, the hydrogen atoms and the carbon atoms bonded to these electronegative atoms would likely carry partial positive charges. Understanding this charge distribution is a key factor in predicting how the molecule might interact with a biological target, such as the active site of a protein.

Hypothetical Mulliken Charge Distribution for this compound

| Atom | Hypothetical Charge (a.u.) |

|---|---|

| F | -0.4 to -0.6 |

| N (ring) | -0.2 to -0.4 |

| N (amino) | -0.5 to -0.7 |

| C (bonded to F) | +0.3 to +0.5 |

| H (amino) | +0.2 to +0.4 |

Note: This table is for illustrative purposes only, as specific published data for this molecule is unavailable.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are frequently employed to assess the stability of a ligand (like this compound) when bound to a protein target. These simulations can provide detailed information on the binding mode, the conformational changes in both the ligand and the protein, and the key interactions that stabilize the complex.

An MD simulation of a this compound-protein complex would typically involve placing the docked ligand-protein structure in a simulated physiological environment (water, ions) and observing its behavior over several nanoseconds or microseconds. Key metrics for stability include the root-mean-square deviation (RMSD) of the ligand and protein backbone, the number and duration of hydrogen bonds, and the analysis of hydrophobic interactions. Such a study would be critical in validating a potential drug target and understanding the dynamic nature of the binding.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The three-dimensional shape of a molecule is crucial for its biological activity. By exploring the conformational energy landscape, researchers can identify the most stable (lowest energy) conformations of this compound.

This analysis would reveal the rotational barriers around single bonds, such as the bond connecting the amino group to the indazole ring. The resulting energy landscape would show the energy minima corresponding to stable conformers and the transition states connecting them. This information is vital for understanding which shape the molecule is likely to adopt when interacting with a biological receptor.

In Silico Prediction of Molecular Properties for Drug Design

In silico methods are used to predict the physicochemical and pharmacokinetic properties of a molecule, which are important for its potential as a drug. These predictions help in the early stages of drug discovery to prioritize compounds with favorable characteristics. For this compound, these properties would include its lipophilicity (logP), aqueous solubility (logS), molecular weight, and the number of hydrogen bond donors and acceptors.

These parameters are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. A molecule's adherence to these rules suggests a higher probability of it being orally bioavailable. While specific in silico studies on this compound are not available in the literature, its structural features suggest it would likely have properties within the acceptable range for a small molecule drug candidate.

Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | ~151.14 g/mol |

| logP | 1.0 - 1.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Note: These values are estimations based on the chemical structure, as specific published data is unavailable.

Advanced Spectroscopic and Analytical Characterization of Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-fluoro-1H-indazol-6-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of the atomic arrangement and electronic environment within the molecule.

¹H NMR, ¹³C NMR, and ¹⁹F NMR for Positional Confirmation

¹H NMR (Proton NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of an indazole derivative, protons on the aromatic ring system resonate in the downfield region (typically δ 7–8 ppm). The amino group protons would likely appear as a broad singlet, and the N-H proton of the indazole ring would also be observable.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the indazole ring generally appear in the aromatic region of the spectrum (around δ 110–150 ppm). The position of the fluorine and amine substituents significantly influences the chemical shifts of the adjacent carbon atoms, aiding in their precise positional confirmation. For instance, the carbon atom directly bonded to the fluorine atom will exhibit a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR (Fluorine-19 NMR) is a highly sensitive technique specifically for fluorine-containing compounds. icpms.cz It provides a distinct signal for the fluorine atom in this compound. The chemical shift and coupling constants observed in the ¹⁹F NMR spectrum, particularly coupling to nearby protons (¹H-¹⁹F coupling), are invaluable for confirming the fluorine's position on the indazole ring. The broader chemical shift range in ¹⁹F NMR helps in resolving individual fluorine-containing functional groups. icpms.cz

A study on Schiff base derivatives of 6-fluoro-1H-indazol-3-amine reported the following ¹H NMR data for a related compound, N-benzylidene-6-fluoro-1H-indazol-3-amine: aromatic protons in the range of δ 6.61-8.08 ppm, a singlet for the imine proton at δ 8.10 ppm, and a singlet for the N-H proton at δ 9.84 ppm. derpharmachemica.com

Table 1: Representative NMR Data for Indazole Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 7.0 - 8.5 (aromatic), variable (NH, NH₂) | Proton environment and connectivity |

| ¹³C | 110 - 150 (aromatic) | Carbon skeleton and substituent effects |

| ¹⁹F | Variable | Presence and electronic environment of fluorine |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure of complex molecules like this compound. ipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton connectivity within the benzene (B151609) and pyrazole (B372694) rings of the indazole core. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. ipb.ptnih.gov This allows for the direct assignment of proton signals to their corresponding carbon atoms, providing a clear map of the C-H framework. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. ipb.ptnih.gov HMBC is crucial for establishing long-range connectivity and piecing together the entire molecular structure, including the placement of substituents like the fluorine atom and the amino group on the indazole ring. nih.gov For example, a correlation between the N-H proton and a carbon atom in the benzene ring can confirm the tautomeric form of the indazole.

The application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound, leaving no doubt about the atomic connectivity. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and probing the fragmentation patterns of molecules.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common mass spectrometry technique that involves bombarding a molecule with a high-energy electron beam, causing ionization and fragmentation. nih.gov The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

For this compound, the EI-MS spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Characteristic fragments may arise from the loss of small molecules like HCN or N₂, and cleavage of the amino group. The presence of fluorine would also influence the fragmentation pathways. Analysis of these fragments helps to confirm the structure of the parent molecule. GC-MS spectral libraries are often used to identify unknown compounds by comparing their mass spectra. caymanchem.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. derpharmachemica.com

For this compound, the IR spectrum would exhibit characteristic absorption bands:

N-H stretching: The amino group (NH₂) would show characteristic stretches in the region of 3300–3500 cm⁻¹.

C-F stretching: A strong absorption band corresponding to the carbon-fluorine bond would be expected, typically in the range of 1000-1400 cm⁻¹. derpharmachemica.com

Aromatic C-H stretching: These vibrations usually appear above 3000 cm⁻¹.

C=C and C=N stretching: The aromatic ring system of the indazole core will have characteristic absorptions in the 1450–1600 cm⁻¹ region.

A study on a related compound, N-benzylidene-6-fluoro-1H-indazol-3-amine, reported an aromatic C-H stretching vibration at 3059 cm⁻¹, an imine (HC=N) stretch at 1587 cm⁻¹, and a C-F stretching band at 1246 cm⁻¹. derpharmachemica.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H (amine) | 3300 - 3500 |

| Aromatic C-H | > 3000 |

| C=C, C=N (aromatic) | 1450 - 1600 |

| C-F | 1000 - 1400 |

X-ray Crystallography for Solid-State Structure and Binding Mode Elucidation

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable in the synthesis and characterization of indazole derivatives, ensuring the purity of the final compounds and enabling the separation of complex mixtures. Among these, High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of compounds such as this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful and widely adopted method for assessing the purity and quantifying indazole derivatives. This technique is favored for its high resolution, sensitivity, and reproducibility. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, commonly acetonitrile (B52724) and water.

The purity of various indazole derivatives is frequently reported to be above 95%, as determined by HPLC analysis. For instance, in the synthesis of certain indazole-based compounds, the final products were analyzed on a Dionex Ultimate 3000 HPLC system using a Kromasil C18 reversed-phase column to confirm purities greater than 95% . Similarly, purity assessment of other indazole derivatives by Reverse Phase HPLC (RP-HPLC) has consistently shown purities exceeding 95% nih.gov. In some cases, purities as high as 98% have been achieved and verified by HPLC acs.orgnewdrugapprovals.org.

The UV detector is integral to this analytical setup, as indazole derivatives characteristically exhibit strong UV absorbance. The selection of an appropriate detection wavelength is crucial for achieving optimal sensitivity. Indazole compounds and their derivatives typically show UV absorption maxima within the range of 220 nm to 300 nm lookchem.combldpharm.com. For instance, a common wavelength used for the detection of indazole derivatives is 220 nm . The use of a photodiode array (PDA) detector allows for the continuous collection of spectra, which can aid in peak identification and purity assessment google.com.

Method development for the HPLC analysis of fluoro-indazole amines often involves the use of a C18 stationary phase. The mobile phase typically consists of a mixture of acetonitrile and water, often with the addition of a modifier like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to improve peak shape and resolution rsc.org. The gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve efficient separation of the main compound from its impurities.

Below are representative data tables that illustrate typical HPLC methods and the kind of data generated for the analysis of fluoro-indazole amine derivatives.

Table 1: Representative HPLC Method Parameters for the Analysis of Fluoro-Indazole Amine Derivatives

| Parameter | Value |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Illustrative Chromatographic Data for Purity Assessment

| Compound | Retention Time (min) | Purity (%) |

| This compound | 8.5 | >98 |

| Impurity A | 6.2 | <0.5 |

| Impurity B | 9.8 | <0.5 |

These tables showcase the typical parameters and results obtained during the HPLC analysis of fluoro-indazole amine derivatives, highlighting the method's effectiveness in ensuring the high purity required for subsequent research and development activities.

Role of 3 Fluoro 1h Indazol 6 Amine As a Synthetic Intermediate

Building Block in Pharmaceutical Development

The indazole scaffold is a well-established privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. While specific examples detailing the use of 3-fluoro-1H-indazol-6-amine are not as prevalent as for its isomer, 6-fluoro-1H-indazol-3-amine, its potential as a key building block is significant.

The amino group on the indazole ring serves as a handle for further chemical modifications, allowing for the construction of more complex molecules. For instance, it can be acylated, alkylated, or used in coupling reactions to introduce diverse side chains. This versatility is particularly valuable in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. The 3-aminoindazole moiety is known to act as an effective hinge-binding fragment in kinase inhibitors. nih.gov The strategic placement of the fluorine atom in the 3-position can influence the electronic environment of the indazole ring, potentially leading to improved binding interactions with the target kinase.

Research on related fluoro-aminoindazoles has demonstrated their utility in developing potent inhibitors for various kinases, including those implicated in proliferative diseases. Therefore, this compound represents a promising, albeit less explored, starting material for the synthesis of novel kinase inhibitors and other therapeutic agents.

Intermediate in Agrochemical Synthesis

The principles that make fluorinated indazoles attractive in pharmaceuticals also apply to the agrochemical industry. The incorporation of fluorine can enhance the efficacy, selectivity, and environmental persistence of pesticides and herbicides. While specific, publicly documented instances of this compound being used in commercial agrochemicals are limited, the general class of indazole derivatives has been explored for such applications.

The indazole core is present in some compounds with fungicidal, insecticidal, and miticidal properties. The amino group of this compound provides a convenient point for derivatization to create a library of compounds for screening for agrochemical activity. The fluorine atom can contribute to increased biological activity and a more favorable toxicological profile.

Applications in Fine Chemical Production

Beyond pharmaceuticals and agrochemicals, this compound can serve as a valuable intermediate in the synthesis of a variety of fine chemicals. Its unique substitution pattern makes it a useful building block for creating more complex heterocyclic systems and functional materials.

The reactivity of the amino group allows for its conversion into other functional groups, such as diazonium salts, which are versatile intermediates for introducing a wide range of substituents onto the indazole ring. This opens up possibilities for the synthesis of dyes, pigments, and other specialty chemicals where the specific electronic and photophysical properties conferred by the fluorinated indazole core could be advantageous. The stability of the indazole ring also makes it suitable for use in the synthesis of materials that require thermal and chemical resistance.

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-1H-indazol-6-amine to maximize yield and purity?

Methodological Answer: Synthesis often involves multi-step functionalization of the indazole core. For fluorinated derivatives, nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed fluorination can be employed. For example, describes a procedure using dimethyl carbonate and triethylene diamine in DMF at 353 K for 10 hours to methylate nitroindazole derivatives, followed by column chromatography for purification. To introduce fluorine, methods analogous to (refluxing with Fe powder in EtOH/H2O/AcOH) could be adapted. Key steps include:

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- X-ray Crystallography: Resolve regiochemical ambiguities (e.g., distinguishing 1H- vs. 2H-indazole tautomers) as demonstrated in for a dimethylated analog .

- Spectroscopic Analysis:

- NMR: Compare -NMR shifts to reference fluorinated indazoles (e.g., -120 to -150 ppm for aromatic fluorine).

- HRMS: Validate molecular formula (e.g., CHFN for this compound).

- HPLC: Assess purity (>98% via reverse-phase HPLC, as in ) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

Methodological Answer:

- Solubility Screening: Test in DMSO (for stock solutions) followed by dilution in PBS or cell culture media. notes solubility challenges for brominated analogs, suggesting co-solvents like PEG-400 or Tween-80 for in vitro assays .

- Stability: Monitor degradation under light and temperature via UV-Vis spectroscopy (e.g., 2-8°C storage in amber vials, as in ) .

Advanced Research Questions

Q. How do structural modifications at the 3- and 6-positions influence the compound’s activity as a kinase inhibitor?

Methodological Answer:

Q. How can researchers resolve contradictions in NMR data caused by fluorine’s anisotropic effects?

Methodological Answer:

- Dynamic NMR (DNMR): Analyze temperature-dependent -NMR to detect tautomerization or rotational barriers (e.g., ’s crystallographic data validates static structures) .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to simulate NMR shifts and compare with experimental data, addressing discrepancies in aromatic coupling patterns.

Q. What strategies are effective for scaling up synthesis while maintaining regiochemical control?

Methodological Answer:

- Flow Chemistry: Minimize side reactions (e.g., dimerization) via continuous flow systems, as suggested by ’s scalable synthesis of fluorinated benzo-thiazoles .

- Design of Experiments (DoE): Optimize parameters (temperature, catalyst loading) using response surface methodology (RSM), referencing ’s stepwise optimization .

Q. How can this compound be functionalized for targeted drug delivery?

Methodological Answer:

- Bioconjugation: Attach PEG linkers or antibody fragments via the C6-amine group using NHS ester chemistry (e.g., ’s protocol for benzimidazole-amine derivatives) .

- Prodrug Design: Introduce enzymatically cleavable groups (e.g., acetyl or phosphate) at the NH position to enhance bioavailability, as seen in ’s prodrug studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.